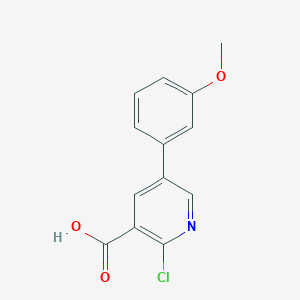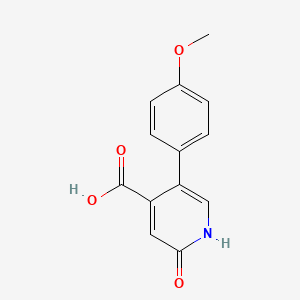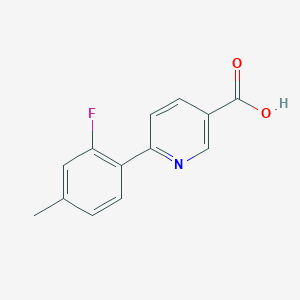
MFCD18316971
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as MFCD18316971 is a chemical entity with unique properties and potential applications in various fields. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18316971 involves specific reaction conditions and reagents. The preparation methods can vary, but typically include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process].
Step 3: Final product formation by [specific reaction] under [specific conditions].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: Utilizing [specific type of reactor] for controlled reactions.
Purification techniques: Employing methods such as [specific purification method] to isolate the compound.
Quality control: Implementing stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD18316971 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] under [specific conditions].
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as [specific oxidizing agent].
Reducing agents: Including [specific reducing agent].
Catalysts: Utilization of [specific catalyst] to enhance reaction rates.
Major Products
The major products formed from these reactions are [specific products], which have significant implications in various applications.
Applications De Recherche Scientifique
MFCD18316971 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in [specific chemical reactions] to study [specific phenomena].
Biology: Employed in biological assays to investigate [specific biological processes].
Medicine: Potential therapeutic applications in treating [specific medical conditions].
Industry: Utilized in the production of [specific industrial products] due to its [specific properties].
Mécanisme D'action
The mechanism by which MFCD18316971 exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical pathways].
Pathways Involved: Modulates [specific pathways] leading to [specific outcomes].
Propriétés
IUPAC Name |
2-(2-fluoro-4-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-10(11(14)6-8)12-7-9(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMFGHXHRKFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687147 |
Source


|
| Record name | 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-28-7 |
Source


|
| Record name | 2-(2-Fluoro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














